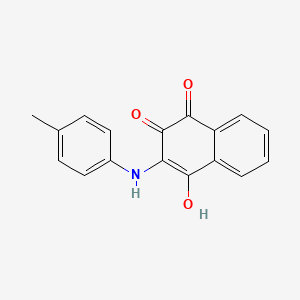
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 2, and an amino group substituted with a 4-methylphenyl group at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxylation of 1,4-naphthoquinone at position 2 can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid.
Amination: The introduction of the 4-methylphenylamino group at position 3 is carried out through a nucleophilic substitution reaction. This involves reacting the hydroxylated naphthoquinone with 4-methylaniline in the presence of a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress makes it a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Similar structure but with a methyl group instead of the 4-methylphenylamino group.
1,4-Naphthalenedione, 2-hydroxy-: Lacks the amino group, making it less complex.
1,4-Naphthalenedione, 2-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
1,4-Naphthalenedione, 2-hydroxy-3-((4-methylphenyl)amino)- is unique due to the presence of the 4-methylphenylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135330-11-9 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-hydroxy-3-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO3/c1-10-6-8-11(9-7-10)18-14-15(19)12-4-2-3-5-13(12)16(20)17(14)21/h2-9,18-19H,1H3 |
Clé InChI |
LOGBYHDPBDTSMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















